Benzonitrile, 3-(difluoromethyl)-4-fluoro-

Catalog No.
S14252591
CAS No.
943847-15-2
M.F
C8H4F3N
M. Wt
171.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzonitrile, 3-(difluoromethyl)-4-fluoro-

CAS Number

943847-15-2

Product Name

Benzonitrile, 3-(difluoromethyl)-4-fluoro-

IUPAC Name

3-(difluoromethyl)-4-fluorobenzonitrile

Molecular Formula

C8H4F3N

Molecular Weight

171.12 g/mol

InChI

InChI=1S/C8H4F3N/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8H

InChI Key

BNYMCHXESCCMGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)F)F

Benzonitrile, 3-(difluoromethyl)-4-fluoro- is a fluorinated aromatic compound characterized by the presence of a benzonitrile group with difluoromethyl and fluoro substituents at specific positions. The molecular formula for this compound is C9H6F3NC_9H_6F_3N, and it has a CAS number of 67515-59-7. This compound is notable for its unique electronic and steric properties, which are influenced by the presence of multiple fluorine atoms. The difluoromethyl group introduces significant polarity and can enhance the compound's reactivity in various

Typical of nitriles and fluorinated compounds. Some significant reactions include:

  • Nucleophilic Substitution: The presence of the nitrile group allows for nucleophilic attack, where nucleophiles can replace the cyano group under appropriate conditions.
  • Fluorination: The compound can undergo further fluorination reactions due to the presence of the difluoromethyl and fluoro groups, enhancing its reactivity and leading to more complex fluorinated products.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, where it acts as an electrophile in the formation of carbon-carbon bonds.

The biological activity of benzonitrile derivatives, particularly those containing fluorine atoms, has been extensively studied. Fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts due to increased lipophilicity and metabolic stability. Specific studies indicate that compounds similar to benzonitrile, 3-(difluoromethyl)-4-fluoro- may exhibit:

  • Antimicrobial Activity: Certain derivatives have shown potential as antimicrobial agents.
  • Anticancer Properties: Fluorinated benzonitriles have been investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: These compounds may act as inhibitors for specific enzymes, impacting various biochemical pathways.

Synthesis of benzonitrile, 3-(difluoromethyl)-4-fluoro- can be achieved through several methods:

  • Direct Fluorination: Utilizing fluorinating agents such as N,N-diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) to introduce difluoromethyl groups into the aromatic system.
  • Nucleophilic Substitution Reactions: Starting from a suitable precursor, such as 4-fluorobenzonitrile, which can be reacted with difluoromethylating agents under controlled conditions.
  • Late-stage Functionalization: Employing methods that allow for selective introduction of functional groups into pre-existing frameworks, enhancing the diversity of synthesized compounds.

Benzonitrile, 3-(difluoromethyl)-4-fluoro- finds applications in various fields:

  • Pharmaceuticals: As a building block in drug development due to its unique properties and potential biological activity.
  • Agricultural Chemicals: Used in the synthesis of herbicides and pesticides where fluorinated compounds often exhibit improved efficacy.
  • Material Science: Employed in creating advanced materials with specific electronic or thermal properties.

Interaction studies involving benzonitrile, 3-(difluoromethyl)-4-fluoro- focus on its binding affinity with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate the biological effects and mechanisms of action on cellular systems.
  • Structure-Activity Relationship Studies: To understand how structural variations influence biological activity.

Benzonitrile, 3-(difluoromethyl)-4-fluoro- shares similarities with other fluorinated benzonitriles. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
3-Fluoro-2-(trifluoromethyl)benzonitrile261951-81-91.00
3-Fluoro-4-trifluoromethylbenzonitrile231953-38-10.98
2-Fluoro-6-(trifluoromethyl)benzonitrile133116-83-30.95
2-Fluoro-4-(trifluoromethyl)benzonitrile146070-34-00.93
3-Fluoro-5-(trifluoromethyl)benzonitrile149793-69-10.93

These compounds share structural features but differ in their substitution patterns and potential applications. The unique arrangement of fluorine atoms in benzonitrile, 3-(difluoromethyl)-4-fluoro-, contributes to its distinct chemical behavior and biological activity compared to its analogs.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

171.02958362 g/mol

Monoisotopic Mass

171.02958362 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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